1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
749901-36-8 |
|---|---|
Molecular Formula |
C8H6N4 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
4,5,7,9-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7,10-pentaene |
InChI |
InChI=1S/C8H6N4/c1-2-7-6-4-10-11-8(6)9-5-12(7)3-1/h1-3,5H,4H2 |
InChI Key |
ZLVVXRKBQTZJBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N=CN3C2=CC=C3)N=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine
Retrosynthetic Analysis of the 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine Core
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.com For a complex fused system like this compound, several logical disconnections can be proposed.
A primary strategy involves disconnecting the pyrimidine (B1678525) ring, which bridges the pyrazole (B372694) and pyrrole (B145914) moieties. This suggests two main pathways:
Pathway A: This approach envisions the formation of the pyrimidine ring as the final key step. The target molecule can be disconnected across the N1-C9a and N4-C3a bonds, leading to a key intermediate: a 2-acyl- or 2-carboxy-substituted pyrrole attached to a 4-aminopyrazole derivative. This strategy relies on the well-established condensation reactions used to form pyrimidine rings from 1,3-dicarbonyl precursors or their equivalents and amino-heterocycles. nih.gov
Pathway B: An alternative disconnection of the pyrimidine ring across the C5-N6 and C7-N8 bonds points towards a precursor containing a pre-formed pyrazolo-pyrimidine core, which would then undergo annulation to form the pyrrole ring. For instance, a suitably functionalized pyrazolo[4,3-e]pyrimidine could react with a two-carbon synthon to construct the fused pyrrole ring.
A second major retrosynthetic approach involves the formation of the pyrrole ring late in the synthesis. This would start with a pyrazolo[4,3-e]pyrimidine scaffold bearing appropriate functional groups at the 'c' face of the pyrimidine ring, which could then be elaborated into the fused pyrrole ring, for example, through a Paal-Knorr type synthesis or other cyclization strategies. Similarly, disconnection of the pyrazole ring could be considered, although this is often less common. This would involve constructing the pyrazole ring onto a pre-existing pyrrolo[1,2-c]pyrimidine (B3350400) core, likely from a hydrazine (B178648) derivative reacting with a 1,3-dielectrophile precursor. nih.gov
These approaches highlight that the synthesis can be strategically planned by building the heterocyclic system from simpler, functionalized pyrazole and pyrrole building blocks. The choice of strategy would depend on the availability of starting materials and the desired substitution pattern on the final molecule.
Classical and Modern Synthetic Routes to this compound
Building upon the retrosynthetic blueprint, various synthetic methods can be applied to construct the target scaffold. The synthesis of related pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines provides a valuable precedent for these approaches. nih.govbeilstein-journals.org
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are powerful tools for building molecular complexity with high efficiency and atom economy. nih.gov MCRs are widely used for synthesizing a variety of heterocyclic systems.
For instance, a three-component condensation of 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, and aldehydes in the presence of p-toluenesulfonic acid (p-TSA) has been used to regioselectively synthesize pyrazolo[3,4-d]pyrimidine-6(7H)-thiones. nih.gov Similarly, pyrano[2,3-c]pyrazoles can be formed via a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.gov
Extrapolating from these methods, a potential MCR for the this compound core could involve the reaction of a 4-aminopyrazole derivative, a pyrrole-2-carbaldehyde derivative, and a third component that provides the remaining carbon atom of the pyrimidine ring, such as an isocyanide or a ketone with an active methylene (B1212753) group. The reaction conditions would need to be carefully optimized to control the regiochemistry of the cyclization.
Table 1: Examples of Multi-component Reactions for Related Heterocycles
| Product Scaffold | Components | Catalyst/Solvent | Key Features | Ref |
| Pyrazolo[3,4-d]pyrimidine-6(7H)-thiones | 5-methyl-1H-pyrazol-3-amine, arylisothiocyanates, aldehydes | p-TSA / [bmim]Br | High regioselectivity, excellent yields, short reaction times. | nih.gov |
| Pyrano[2,3-c]pyrazoles | (Hetaryl)aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Taurine / Water | Four-component reaction, green solvent, good to high yields. | nih.gov |
| Pyrrolo[2,3-d]pyrimidines | N,N-disubstituted-6-aminouracil, arylglyoxal monohydrate, amines | Acetic Acid | Microwave-assisted, good to excellent yields. | beilstein-journals.org |
| Pyrimido[4,5-d]pyrimidines | 6-amino-1,3-dimethyluracil, DMF-DMA, formyl-pyrazoles, primary aromatic amines | [Bmim]FeCl4 | Four-component reaction using an ionic liquid as catalyst and solvent. | nih.gov |
Cycloaddition reactions are a cornerstone of heterocyclic synthesis, allowing for the direct formation of rings in a stereocontrolled and regiocontrolled manner. The 1,3-dipolar cycloaddition is particularly useful. mdpi.com For example, the reaction of nitrile oxides (generated in situ) with alkenes or alkynes is a classic method for constructing isoxazoline (B3343090) or isoxazole (B147169) rings, which can be precursors to other heterocycles. mdpi.com A simple and efficient route to pyrazolo[4′,3′:5,6]pyrano[4,3-c] rsc.orgbme.huoxazoles has been developed using an intramolecular nitrile oxide cycloaddition (INOC) as the key step. mdpi.com
In the context of the target molecule, a 1,3-dipolar cycloaddition could be envisioned for constructing the pyrrole ring. For instance, the reaction of a pyrazolo[4,3-e]pyrimidine bearing a suitable functional group that can generate an azomethine ylide in situ could undergo cycloaddition with a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form the fused pyrrole ring. This strategy has been successfully applied to the synthesis of pyrrolo[1,2-c]pyrimidines from pyrimidinium N-ylides. researchgate.net Alternatively, the pyrazole ring itself could be formed via a 1,3-dipolar cycloaddition of a diazo compound (derived from a functionalized pyrrolo[1,2-c]pyrimidine) with an alkyne. rsc.org
Domino reactions, also known as tandem or cascade reactions, are processes involving two or more consecutive reactions where the subsequent reaction occurs due to the functionality formed in the previous step, all without isolating intermediates or changing reaction conditions. wikipedia.org These processes are highly efficient for rapidly assembling complex molecular architectures.
The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through a domino process involving a Sonogashira coupling followed by a C–N coupling/hydroamination reaction sequence. beilstein-journals.org This demonstrates how a linear precursor can be cyclized into a complex fused system in a single pot. Another example is the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes via an oxidative dehydrogenation/cyclization/aromatization domino process. nih.gov
A potential domino strategy for this compound could start with a 4-alkynyl-5-aminopyrazole. This precursor could undergo a coupling reaction with a substituted 2-halopyrrole, followed by an intramolecular cyclization to form the pyrimidine ring, and potentially a subsequent rearrangement or aromatization step to yield the final stable tricyclic system.
Regioselectivity and Stereoselectivity in this compound Synthesis
For a molecule with multiple nitrogen atoms and distinct fusion patterns like this compound, controlling regioselectivity is paramount. The formation of the desired [4,3-e] pyrazolo-pyrimidine fusion, as opposed to other isomers like [3,4-d] or [1,5-a], depends critically on the starting materials and reaction mechanism.
When constructing a pyrimidine ring from a 5-aminopyrazole and an unsymmetrical 1,3-dicarbonyl compound, two regioisomers can potentially form. nih.gov The outcome is determined by the relative electrophilicity of the two carbonyl groups and the nucleophilicity of the different nitrogen and carbon atoms in the aminopyrazole. For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines, the more electrophilic carbonyl group is typically attacked first. nih.gov
Similarly, in MCRs, regioselectivity is a key consideration. A study on the three-component synthesis of pyrazolo[3,4-d]pyrimidine-6(7H)-thiones achieved high regioselectivity, demonstrating that with the correct choice of catalyst and conditions, specific isomers can be targeted. nih.gov In the synthesis of 3,4-diaryl-1H-pyrazoles via 1,3-dipolar cycloaddition, the observed regioselectivity was confirmed using 2D-NMR techniques and correlated with DFT calculations, which showed the formation of the most thermodynamically stable product. rsc.org
Achieving the specific pyrrolo[1,2-c] fusion also requires regiochemical control. This annulation implies the formation of a bond between the N1 of the pyrrole and a carbon of the pyrimidine ring, and the C2 of the pyrrole and another carbon of the pyrimidine ring, forming a bridgehead nitrogen. This is often accomplished by starting with pyrrole itself or a 2-substituted pyrrole and reacting it with an electrophilic pyrimidine precursor. The steric and electronic properties of the substituents on both rings would dictate the regiochemical outcome.
Green Chemistry Approaches and Sustainable Synthesis Strategies for this compound Derivatives
Modern synthetic chemistry emphasizes the use of green and sustainable methods to minimize environmental impact. nih.gov These approaches often involve the use of alternative energy sources like microwaves and ultrasound, employing environmentally benign solvents like water or ionic liquids, and utilizing catalytic rather than stoichiometric reagents.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. It has been effectively used in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrrolo[2,3-d]pyrimidines, often in MCRs or cyclization reactions. beilstein-journals.orgrsc.orgnih.gov
Ultrasonic Irradiation: Sonication is another green technique that promotes reactions through acoustic cavitation. A green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been developed using ultrasound in an aqueous ethanol (B145695) medium, assisted by KHSO₄. bme.hubme.hu
Aqueous Media and Alternative Solvents: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. The synthesis of pyrazole derivatives has been successfully carried out in water. nih.gov Ionic liquids have also emerged as useful "green" solvents and catalysts, as demonstrated in the regioselective synthesis of pyrazolo[3,4-d]pyrimidine-6(7H)-thiones. nih.gov
These green methodologies could be readily adapted for the synthesis of this compound derivatives, potentially leading to more efficient, economical, and environmentally friendly production routes.
Table 2: Green Chemistry Approaches for Related Heterocycles
| Method | Product Scaffold | Conditions | Advantages | Ref |
| Ultrasonic Irradiation | Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Aminopyrazoles, alkynes, KHSO₄, aqueous ethanol, ultrasound | Green approach, good yields, minimizes environmental impact. | bme.hubme.hu |
| Microwave Irradiation | 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | β-enaminone, 3-methyl-1H-pyrazol-5-amine, 180 °C, MWI | Solvent-free, high yields (88-96%), rapid synthesis. | rsc.org |
| Ionic Liquid | Pyrazolo[3,4-d]pyrimidine-6(7H)-thiones | 3-component reaction, p-TSA, [bmim]Br | Ionic liquid acts as both solvent and catalyst, excellent yields. | nih.gov |
| Aqueous Media | 1,4-Dihydropyrano[2,3-c]pyrazoles | 4-component reaction, Taurine catalyst, water, 80 °C | Use of water as a green solvent, high yields. | nih.gov |
Functionalization and Derivatization Strategies of the Pyrazolopyrimidine Skeleton
The introduction of functional groups and the elaboration of side chains on the pyrazolopyrimidine scaffold are key to modulating its physicochemical and biological properties. Research on related isomers has established several reliable methods for derivatization.
The pyrazole and pyrimidine rings within the fused system exhibit different reactivities towards electrophiles, which can be influenced by the reaction conditions and the specific isomeric form of the scaffold.
In studies on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, electrophilic substitution reactions such as bromination, iodination, and nitration have been shown to occur on the pyrimidine ring. nih.govtandfonline.com For instance, treatment with bromine in glacial acetic acid leads to bromination, while iodine monochloride is used for iodination, and a mixture of nitric and sulfuric acids results in nitration. nih.govtandfonline.com The 1H-NMR spectra of the resulting products consistently show the disappearance of the signal corresponding to the pyrimidine ring proton, indicating that substitution has occurred at this position. nih.govtandfonline.com
For the pyrazolo[1,5-a]pyrimidine (B1248293) system, the site of electrophilic substitution is highly dependent on the reagents used. encyclopedia.pubnih.gov Nitration with a mixture of nitric and sulfuric acids results in substitution at the 3-position of the pyrazole ring. encyclopedia.pubnih.gov In contrast, using nitric acid in acetic anhydride (B1165640) directs the nitration to the 6-position of the pyrimidine ring. encyclopedia.pubnih.gov Bromination reactions on this scaffold can yield both 3-bromo and 3,6-dibromo derivatives. encyclopedia.pubnih.gov
Table 1: Electrophilic Aromatic Substitution Reactions on Pyrazolopyrimidine Analogs
| Scaffold | Reagent(s) | Position of Substitution | Product | Reference(s) |
|---|---|---|---|---|
| Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | Br₂, glacial acetic acid | 6-position | 6-Bromo derivative | nih.gov, tandfonline.com |
| Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | ICl, glacial acetic acid | 6-position | 6-Iodo derivative | nih.gov, tandfonline.com |
| Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine | HNO₃, H₂SO₄, glacial acetic acid | 6-position | 6-Nitro derivative | nih.gov, tandfonline.com |
| Pyrazolo[1,5-a]pyrimidine | HNO₃, H₂SO₄ | 3-position | 3-Nitro derivative | encyclopedia.pub, nih.gov |
| Pyrazolo[1,5-a]pyrimidine | HNO₃, acetic anhydride | 6-position | 6-Nitro derivative | encyclopedia.pub, nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Br₂ | 3-position | 3-Bromo derivative | encyclopedia.pub, nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Br₂ (excess) | 3- and 6-positions | 3,6-Dibromo derivative | encyclopedia.pub, nih.gov |
Nucleophilic substitution is a common strategy for functionalizing pyrazolopyrimidine scaffolds, particularly when a leaving group such as a halogen is present on the pyrimidine ring.
In the case of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which possesses two reactive chloro groups, regioselective nucleophilic substitution can be achieved. nih.gov Treatment with methylamine (B109427) selectively substitutes the chlorine atom at the 4-position of the pyrimidine ring, yielding 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. nih.gov This monosubstituted product can then serve as a precursor for further functionalization. nih.gov
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the pyrazolopyrimidine core. researchgate.net These reactions typically involve the use of a palladium catalyst to couple an organometallic reagent with a halide or triflate derivative of the heterocyclic scaffold. researchgate.netumich.edu
While specific examples on the this compound skeleton are not documented, the general applicability of reactions like Suzuki, Heck, and Sonogashira couplings to other heterocyclic systems suggests their potential utility for this scaffold as well. These methods would allow for the introduction of aryl, alkenyl, and alkynyl groups, respectively.
The modification of existing substituents on the pyrazolopyrimidine ring system allows for the synthesis of diverse libraries of compounds. For example, in the context of developing anticancer agents based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, various side chains have been introduced at different positions of the ring system. researchgate.netrsc.org These modifications often involve the condensation of a hydrazinyl- or amino-functionalized pyrazolopyrimidine with aldehydes, ketones, or other electrophilic partners to build more complex side chains. rsc.org For instance, refluxing a hydrazinyl-substituted pyrazolopyrimidine with aromatic aldehydes or acetophenones in the presence of glacial acetic acid can afford Schiff base derivatives. rsc.org
Advanced Structural Elucidation and Conformational Analysis of 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine
Vibrational Spectroscopy (IR, Raman) for Elucidating Functional Groups and Skeletal Modes
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the skeletal vibrations of the 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine system. While specific data for the parent compound is not extensively detailed in public literature, analysis of related pyrazolo[3,4-d]pyrimidine structures provides a strong basis for interpretation.
In a study on 4-(phenyl)-1,6-dihydropyrazolo[3,4-d]pyrimidine derivatives, IR spectroscopy was instrumental in confirming the presence of key functional groups. For instance, the N-H stretching vibrations are typically observed in the range of 3350-3150 cm⁻¹, providing clear evidence for the pyrazole (B372694) and pyrimidine (B1678525) nitrogen protons. The C=N and C=C stretching vibrations within the fused heterocyclic rings generally appear in the 1650-1500 cm⁻¹ region, characteristic of aromatic and heteroaromatic systems. Furthermore, C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹.
A representative table of expected IR absorption bands for a molecule with the this compound core is presented below, based on data from analogous structures.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |
| N-H (Pyrazole) | 3350 - 3150 | Stretching |
| C-H (Aromatic/Heteroaromatic) | 3100 - 3000 | Stretching |
| C=N (Pyrimidine/Pyrazole) | 1650 - 1550 | Stretching |
| C=C (Aromatic/Heteroaromatic) | 1600 - 1450 | Stretching |
| C-N | 1350 - 1250 | Stretching |
| Ring Skeletal Vibrations | 1500 - 1000 | In-plane and out-of-plane bending |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of this compound and its derivatives in solution. While one-dimensional ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, advanced 2D NMR techniques are essential for assembling the complete molecular puzzle.
The combination of various 2D NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the fused ring system.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through three bonds (³JHH). It would be used to trace the connectivity of protons within the pyrrole (B145914) and pyrimidine rings of the this compound structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over two or three bonds (²JCH and ³JCH). HMBC is particularly powerful for connecting different fragments of the molecule and for identifying quaternary carbons that are not observed in HSQC. For the this compound skeleton, HMBC would be instrumental in confirming the fusion of the pyrazole, pyrrole, and pyrimidine rings by showing correlations between protons on one ring and carbons on an adjacent ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. This is critical for determining the stereochemistry and conformation of the molecule in solution. For instance, NOE signals between protons on the pyrazole and pyrrole rings would confirm their relative orientation.
A hypothetical table of key HMBC correlations for confirming the this compound scaffold is shown below.
| Proton (¹H) | Correlated Carbons (¹³C) | Structural Information Confirmed |
| H on Pyrazole Ring | Carbons in Pyrimidine Ring | Pyrazole-Pyrimidine Ring Fusion |
| H on Pyrrole Ring | Carbons in Pyrimidine Ring | Pyrrole-Pyrimidine Ring Fusion |
| H on Pyrrole Ring | Carbons in Pyrazole Ring | Pyrrole-Pyrazole Proximity |
While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) can probe the structure in the solid phase. This is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. Each polymorphic form will give a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions. Although specific ssNMR studies on this compound are not reported, this technique would be the method of choice to characterize different crystalline forms, should they exist. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be employed to enhance the signal of low-abundance carbon nuclei and to average out anisotropic interactions, resulting in higher resolution spectra.
X-ray Crystallography of this compound and its Congeners
The crystal packing of pyrazolo[4,3-e]pyrrolo[1,2-c]pyrimidine derivatives is expected to be dominated by a combination of hydrogen bonding and π-π stacking interactions. The N-H group of the pyrazole ring is a potent hydrogen bond donor, and it would readily form hydrogen bonds with acceptor atoms such as the nitrogen atoms of the pyrimidine ring of an adjacent molecule. These hydrogen bonds can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the crystal lattice.
Furthermore, the extended, planar aromatic system of the fused rings is conducive to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules overlap, play a significant role in the stabilization of the crystal structure. The specific geometry of the π-π stacking (e.g., face-to-face, offset) will depend on the substitution pattern of the ring system.
A representative table of intermolecular interactions expected in the crystal structure of this compound is provided below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bonding | N-H (Pyrazole) | N (Pyrimidine) | 2.8 - 3.2 |
| π-π Stacking | Pyrazolo[4,3-e]pyrrolo[1,2-c]pyrimidine Ring | Pyrazolo[4,3-e]pyrrolo[1,2-c]pyrimidine Ring | 3.3 - 3.8 (interplanar distance) |
For the parent this compound, the fused ring system is expected to be largely planar due to its aromatic character. However, the presence of substituents could introduce some degree of conformational flexibility. X-ray crystallography would reveal any slight deviations from planarity and how the crystal packing forces influence the final conformation. In derivatives with flexible side chains, the solid-state conformation will be a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable to derivatives)
Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical assignment of chiral molecules. For derivatives of this compound, these techniques become particularly relevant when a chiral center is introduced into the molecule, leading to the existence of enantiomers. While specific CD or ORD studies on derivatives of the this compound scaffold are not extensively documented in the current body of literature, the principles of these techniques are broadly applicable. The synthesis of chiral derivatives of analogous fused pyrimidine systems, such as pyrazolo[4,3-e] nih.govekb.egresearchgate.nettriazines and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govekb.egresearchgate.nettriazines, has been reported, underscoring the relevance of chiroptical analysis in this chemical space. nih.govresearchgate.net
For a chiral derivative of this compound, CD spectroscopy would measure the differential absorption of left and right circularly polarized light. This differential absorption, plotted as a function of wavelength, results in a CD spectrum. The spectrum is characterized by positive or negative peaks (Cotton effects) that are unique to a specific enantiomer. The sign and intensity of these Cotton effects are highly sensitive to the absolute configuration of the stereocenters and the conformation of the molecule.
In practice, the stereochemical assignment would involve the following:
Experimental Measurement: The CD spectra of the synthesized enantiomeric derivatives would be recorded.
Computational Modeling: Quantum chemical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), would be used to predict the theoretical CD spectra for each possible enantiomer (e.g., R and S configurations).
Comparison and Assignment: The experimentally measured CD spectrum is then compared with the computationally predicted spectra. A match between the experimental and a theoretical spectrum allows for the unambiguous assignment of the absolute configuration of the chiral derivative.
Optical Rotatory Dispersion (ORD) complements CD by measuring the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is related to the CD spectrum through the Kronig-Kramers transforms. While less commonly used now than CD for routine stereochemical assignment, ORD can provide valuable information, particularly at wavelengths far from absorption bands.
The applicability of these methods is crucial for the development of enantiomerically pure compounds, which is often a requirement for therapeutic agents where different enantiomers may exhibit distinct pharmacological and toxicological profiles.
Mass Spectrometry (High-Resolution MS, MS/MS) for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the structural confirmation and elucidation of fragmentation pathways of novel heterocyclic compounds like this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of the elemental composition of the parent molecule and its fragments. For newly synthesized derivatives of fused pyrazolo-pyrimidine systems, HRMS is routinely used to confirm that the desired product has been formed by matching the experimentally measured mass with the calculated exact mass for the proposed chemical formula. For instance, in studies of related pyrazolo[4,3-e] nih.govekb.egresearchgate.nettriazine sulfonamide derivatives, HRMS (ESI) was used to confirm the elemental composition of the synthesized compounds, showing a close match between the calculated and found [M+H]⁺ ions. nih.gov
Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage. The fragmentation pattern provides a structural fingerprint of the molecule.
While specific MS/MS fragmentation data for this compound is not available, analysis of structurally related fused nitrogen-containing heterocycles provides insight into the expected fragmentation behavior. nih.gov Studies on pyrimido-quinolines and pyrimido-cinnolines show that fragmentation is often initiated by cleavages within the pyrimidine or pyridazine (B1198779) rings. nih.gov
For the this compound scaffold, the fragmentation is expected to involve:
Initial Cleavage: The fragmentation would likely begin with the cleavage of the fused ring system. The pyrrolo[1,2-c]pyrimidine (B3350400) part might undergo initial bond scission.
Neutral Losses: Common neutral losses from nitrogen-containing heterocycles include the loss of small molecules such as HCN, N₂, and radicals like H•.
Cross-Ring Cleavages: Characteristic cross-ring cleavages of the pyrimidine and pyrazole rings are anticipated, leading to specific fragment ions that can help to piece together the structure of the original molecule. nih.gov The substitution pattern on the core scaffold will significantly influence the fragmentation pathways, with substituents often directing the initial bond cleavages or being lost as stable neutral molecules. nih.gov
A hypothetical fragmentation of the parent this compound could involve the initial loss of HCN from the pyrazole ring or cleavage across the pyrrole ring. The resulting fragment ions would provide valuable data for confirming the connectivity of the fused ring system.
Below is a table summarizing the type of data obtained from mass spectrometry for related fused pyrimidine compounds.
| Compound Class | Ionization Method | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[4,3-e] nih.govekb.egresearchgate.nettriazine Sulfonamides | HRMS (ESI) | Confirmed elemental composition by matching calculated and found [M+H]⁺ values. | nih.gov |
| Pyrimido-quinolines | ESI-MS/MS | Observed characteristic cross-ring fragmentation on the pyrimidine ring. | nih.gov |
| Pyridazino-indoles | ESI-MS/MS | Fragmentation dominated by cleavage of the pyridazine ring and loss of substituents. | nih.gov |
| Thiazolo[3,2-a]pyrimidines | EI-MS | Fragmentation initiated by cleavage of the thiazole (B1198619) ring followed by the pyrimidine ring. | sapub.org |
Theoretical and Computational Investigations of 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine
Electronic Structure and Aromaticity Calculations of the 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine System
The electronic landscape of a molecule dictates its reactivity, stability, and intermolecular interactions. For the this compound scaffold, understanding its electronic structure and aromaticity is fundamental.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For heterocyclic compounds like pyrazolo[3,4-d]pyrimidines, which are structurally related to the title compound, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p) or 6-31G**, are employed to accurately model their geometrical parameters in the ground state. nih.govmdpi.comdoaj.org These studies involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various properties. For instance, in studies of pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations have successfully reproduced experimental X-ray diffraction data for bond lengths and angles with high correlation. mdpi.comdoaj.org Such computational analyses provide a foundational understanding of the molecule's three-dimensional structure and the spatial arrangement of its constituent atoms.
From the optimized geometry obtained through DFT, several quantum chemical descriptors can be calculated to predict the reactivity and kinetic stability of the this compound system.
The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap is a critical parameter. A small HOMO-LUMO gap suggests high chemical reactivity and a greater ease of intramolecular charge transfer. researchgate.net For example, in a study on a bioactive pyrazolo[3,4-d]pyrimidine, a small HOMO-LUMO energy gap indicated that the molecule is chemically reactive. nih.gov The distribution of HOMO and LUMO across the molecule can pinpoint the regions susceptible to electrophilic and nucleophilic attack, respectively.
The Molecular Electrostatic Potential (MEP) surface is another key descriptor that visualizes the charge distribution on the molecule. nih.gov The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This allows for the prediction of sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems. researchgate.net For related pyrazolo[3,4-d]pyrimidine systems, MEP analysis has been used to understand their chemical reactivity and interaction patterns. nih.gov
Below is a table summarizing typical quantum chemical descriptors and their significance, as would be calculated for the title compound.
| Descriptor | Significance | Typical Calculated Values for Related Systems |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Varies by substituent |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Varies by substituent |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | ~0.34-0.40 Hartree for some pyrazolo[3,4-d]pyrimidines researchgate.net |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | 5.25–6.04 eV for some push-pull purines nih.gov |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. | 2.18–3.15 eV for some push-pull purines nih.gov |
| Global Hardness (η) | Resistance to change in electron distribution. | Calculated from I and A |
| Global Softness (S) | The reciprocal of global hardness; indicates the capacity of a molecule to receive electrons. | Calculated from η |
| Electronegativity (χ) | The power of an atom or a group of atoms to attract electrons towards itself. | Calculated from I and A |
| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule. | Calculated from χ and η |
Conformational Dynamics and Potential Energy Surfaces
The biological activity of a molecule is often dependent on its ability to adopt specific conformations. For a fused heterocyclic system like this compound, which may have flexible side chains, understanding its conformational dynamics is essential.
Computational studies can explore the potential energy surface of the molecule by systematically changing key torsion angles and calculating the corresponding energy. This allows for the identification of low-energy conformers and the energy barriers between them. For instance, a study on a bioactive pyrazolo[3,4-d]pyrimidine derivative identified two conformational polymorphs. mdpi.com Geometry optimization calculations revealed that the different conformations observed in the crystal structures were a result of molecular packing forces. mdpi.com The potential energy profile was calculated by varying a specific torsion angle to understand the energetic landscape of its conformational flexibility. mdpi.com Such analyses are crucial for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site.
Molecular Docking and Dynamics Simulations in Mechanistic Contexts
To investigate the potential biological targets of this compound derivatives, molecular docking and molecular dynamics (MD) simulations are invaluable tools. These methods predict how a ligand (the small molecule) binds to the active site of a protein.
Molecular docking simulations place the ligand into the binding site of a target protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. This can identify the most likely binding mode and key interactions, such as hydrogen bonds and hydrophobic contacts. For example, docking studies on pyrazolo[3,4-d]pyrimidine derivatives have been used to understand their binding to enzymes like O-acetyl-serine-sulfhydrylase, EGFR, and CDK2. nih.govdoaj.orgnih.govnih.govnih.gov These studies often reveal crucial hydrogen bonding with specific amino acid residues in the active site. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals the stability of the binding mode and the flexibility of the complex. This can offer a more accurate estimation of binding free energies.
These computational techniques are instrumental in the rational design of new derivatives with improved binding affinity and selectivity.
QSAR (Quantitative Structure-Activity Relationship) Modeling at a Mechanistic Level
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.
In a QSAR study, various molecular descriptors (physicochemical, electronic, and steric) are calculated for a set of molecules with known biological activity. Statistical methods are then used to build a model that correlates these descriptors with the activity. For the closely related pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidine scaffold, 2D-QSAR studies have been conducted to understand their anti-inflammatory and analgesic activities. nih.gov These studies revealed statistically significant models that could predict the activity of new compounds in the series. nih.gov Such models are powerful tools in medicinal chemistry for prioritizing which compounds to synthesize and test, thereby saving time and resources.
Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR) from First Principles
Computational methods can also predict the spectroscopic properties of molecules, which is extremely useful for confirming the structure of newly synthesized compounds.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations are often performed using the GIAO (Gauge-Including Atomic Orbital) method. The predicted spectra can be compared with experimental spectra to aid in the assignment of signals. For related pyrazolo[1,5-a]pyrimidine (B1248293) systems, detailed ¹H and ¹³C NMR spectral assignments have been supported by 2D NMR experiments and computational analysis. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can help to understand the nature of the electronic transitions (e.g., π→π* or n→π*) and how they are affected by the molecular structure and solvent. For pyrazolo[1,5-a]pyrimidines, TD-DFT calculations have been used to analyze their photophysical properties. nih.gov
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated vibrational modes can be visualized to understand the atomic motions associated with each peak, aiding in the interpretation of experimental IR spectra. For pyrazolo[3,4-d]pyrimidine derivatives, DFT has been used to assign vibrational modes in the IR spectrum. nih.gov
Below is a table showing the types of spectroscopic data that can be predicted computationally.
| Spectroscopic Technique | Predicted Property | Computational Method |
| NMR (Nuclear Magnetic Resonance) | Chemical Shifts (¹H, ¹³C), Coupling Constants | DFT (e.g., GIAO) |
| UV-Vis (Ultraviolet-Visible) | Absorption Wavelengths (λmax), Oscillator Strengths | TD-DFT |
| IR (Infrared) | Vibrational Frequencies, Intensities | DFT |
Mechanistic Biological Investigations of 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine Analogs
Target Identification and Validation in In Vitro Cellular Systems
In the quest for novel therapeutic agents, the identification and validation of molecular targets are paramount. For analogs of 1H-pyrazolo[4,3-e]pyrrolo[1,2-c]pyrimidine, in vitro cellular systems have been instrumental in pinpointing their biological targets, which are often implicated in cancer and other diseases.
Researchers have designed and synthesized a variety of derivatives of the closely related pyrazolopyrimidine scaffold, evaluating their antiproliferative activities against a panel of human tumor cell lines. For instance, certain pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives have been assessed for their cytotoxicity against human malignant melanoma (A375), colon adenocarcinoma (HT29), breast adenocarcinoma (MCF7), and ovarian carcinoma (A2780) cell lines.
Key molecular targets identified for analogous pyrazolopyrimidine compounds include cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The pyrazolopyrimidine scaffold is considered a bioisostere of adenine (B156593), enabling it to interact with the ATP binding site of kinases. Specifically, CDK2 has been identified as a significant target. The inhibition of CDK2 is a promising strategy for cancer therapy as its dysregulation is common in many human cancers.
Furthermore, vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, has been identified as a target for some pyrazolo[3,4-d]pyrimidine derivatives. The inhibition of VEGFR-2 is a critical approach in cancer treatment to suppress tumor growth and metastasis. Similarly, the epidermal growth factor receptor (EGFR) and its mutants, which are often overexpressed in various cancers, have been identified as targets for certain pyrazolo[3,4-d]pyrimidine analogs.
The validation of these targets often involves treating cancer cell lines with the compounds and observing specific cellular responses. For example, the cytotoxic effects of these compounds on various cancer cell lines provide initial validation of their potential as anticancer agents.
Enzyme Inhibition and Activation Studies (e.g., Kinases, Proteases, Hydrolases)
Following target identification, detailed enzymatic studies are conducted to quantify the inhibitory or activating effects of this compound analogs. A significant focus of this research has been on kinase inhibition, given the structural similarity of the pyrazolopyrimidine core to ATP.
Extensive research has been conducted on the kinase inhibitory potential of various pyrazolopyrimidine scaffolds. Notably, derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine have been synthesized and evaluated as novel CDK2 inhibitors. In one study, a series of these compounds demonstrated significant inhibitory activity against CDK2/cyclin A2, with some derivatives exhibiting IC50 values in the nanomolar range. For example, a thioglycoside derivative of pyrazolo[3,4-d]pyrimidine showed a potent IC50 value of 0.057 µM against CDK2.
The table below summarizes the CDK2 inhibitory activity of selected pyrazolopyrimidine analogs.
| Compound Type | Target Enzyme | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | CDK2/cyclin A2 | 0.081 | |
| Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivative | CDK2/cyclin A2 | 0.119 | |
| Thioglycoside derivative of pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | 0.057 |
Beyond CDKs, other kinases have also been targeted. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against VEGFR-2. One particular derivative exhibited an IC50 value of 0.063 µM against VEGFR-2. Additionally, pyrazolo[3,4-d]pyrimidines have been developed as inhibitors of epidermal growth factor receptor (EGFR), including its mutated forms.
The structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent kinase inhibition. For example, the substitution pattern on the pyrazolopyrimidine ring system has been shown to significantly influence the inhibitory activity against different kinases. While the primary focus has been on kinase inhibition, the broader enzymatic activity profile of this compound analogs against other enzyme classes like proteases and hydrolases remains an area for further investigation.
Receptor Binding Affinity and Ligand-Receptor Interactions (e.g., Adenosine (B11128) Receptors, Kinase Binding Sites)
The interaction of small molecules with specific receptors is a fundamental aspect of their mechanism of action. For analogs of this compound, research has focused on their binding affinity to adenosine receptors and their interaction with the binding sites of kinases.
Analogs of the closely related pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine scaffold have been extensively studied as adenosine receptor antagonists. These compounds have been evaluated for their binding affinities at the four human adenosine receptor subtypes (A1, A2A, A2B, and A3). Notably, a series of these derivatives displayed potent affinity for the A2A adenosine receptor, with some compounds exhibiting Ki values in the low nanomolar range. For example, the introduction of a 3-phenylpropyl group at a specific position on the pyrazolo nitrogen resulted in a compound with a Ki of 2.4 nM for the A2A receptor and a 210-fold selectivity over the A1 receptor.
The table below presents the binding affinities of selected pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives for human adenosine receptors.
| Compound | Target Receptor | Ki (nM) | Reference |
| N7-substituted derivative | hA2A | 2.4 | |
| Phenylacetyl derivative | hA2B | Potent affinity | |
| Pyrrolo-triazolo-pyrimidine derivative | hA3 | 10 |
Molecular modeling and docking studies have been crucial in understanding the ligand-receptor interactions. For kinase inhibitors, these studies have confirmed that pyrazolopyrimidine scaffolds can fit well into the ATP binding site of kinases like CDK2. The key interactions often involve hydrogen bonding with specific amino acid residues in the kinase active site, such as Leu83 in CDK2. These computational approaches help in rationalizing the observed biological activities and guide the design of more potent and selective inhibitors.
Modulation of Cellular Pathways and Signaling Cascades (e.g., Apoptosis, Cell Cycle Regulation in cell lines)
By interacting with specific molecular targets, this compound analogs can modulate various cellular pathways and signaling cascades, leading to specific cellular outcomes such as apoptosis and cell cycle arrest.
In vitro studies have demonstrated that derivatives of the pyrazolopyrimidine scaffold can induce apoptosis in cancer cells. For example, a potent CDK2 inhibitor based on a pyrazolo[3,4-d]pyrimidine core was shown to induce apoptosis in HCT-116 colon cancer cells. Another study on pyrazolo[4,3-e]tetrazolo[4,5-b]triazine derivatives, which share a similar fused heterocyclic system, revealed their ability to induce apoptosis in DLD-1 and HT-29 colon cancer cells.
Furthermore, these compounds have been shown to modulate cell cycle progression. The inhibition of CDKs, such as CDK2, by pyrazolopyrimidine analogs naturally leads to cell cycle arrest. A study on a pyrazolo[3,4-d]pyrimidine derivative demonstrated a significant alteration in cell cycle progression in HCT-116 cells. Specifically, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative was found to cause a notable arrest in the G0-G1 phase of the cell cycle in RFX 393 cancerous cells. Similarly, a pyrazolo[3,4-d]pyrimidine compound was reported to arrest the cell cycle at the S phase in MDA-MB-468 breast cancer cells.
The table below summarizes the effects of selected pyrazolopyrimidine analogs on cellular pathways.
| Compound Type | Cell Line | Effect | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | HCT-116 | Apoptosis induction, altered cell cycle progression | |
| Pyrazolo[1,5-a]pyrimidine derivative | RFX 393 | G0-G1 phase cell cycle arrest | |
| Pyrazolo[4,3-e]tetrazolo[4,5-b]triazine derivative | DLD-1, HT-29 | Apoptosis induction | |
| Pyrazolo[3,4-d]pyrimidine derivative | MDA-MB-468 | S phase cell cycle arrest, apoptosis induction |
These findings highlight the potential of these compounds to interfere with fundamental cellular processes that are often dysregulated in cancer, providing a mechanistic basis for their observed antiproliferative activity.
Studies on Antimicrobial and Antiviral Mechanisms of Action (in vitro)
In addition to their anticancer properties, pyrazolopyrimidine derivatives have been investigated for their potential as antimicrobial and antiviral agents. In vitro studies have been conducted to assess their activity against various pathogens and to elucidate their mechanisms of action.
Several studies have reported the synthesis and antimicrobial evaluation of novel pyrazolopyrimidine derivatives. For instance, a series of pyrazolo[1,5-a]pyrimidines incorporated with sulfonyl groups were synthesized and screened for their antimicrobial activities. Some of these compounds were found to be more potent than the standard drug Amphotericin B against certain fungal strains. Another study on pyrimidine (B1678525) and pyrazolo[1,5-a]pyrimidine derivatives also reported their in vitro antimicrobial and antifungal activities.
The mechanism of antimicrobial action for these compounds is an area of ongoing research. While detailed mechanistic studies are not as extensive as those for their anticancer effects, it is hypothesized that their activity may stem from the inhibition of essential microbial enzymes or interference with microbial cellular processes. The structural similarity to purines could suggest that they might act as antimetabolites, disrupting nucleic acid synthesis in microorganisms.
Regarding antiviral activity, the pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its potential in developing antiviral agents. However, specific mechanistic studies on the antiviral action of this compound analogs are less documented in the available literature. Further research is needed to fully understand the antimicrobial and antiviral mechanisms of this class of compounds.
Investigation of Fluorescent and Bioimaging Properties (if applicable as probes)
The inherent structural features of certain heterocyclic compounds can endow them with fluorescent properties, making them valuable tools for bioimaging and as molecular probes. The pyrazolopyrimidine scaffold has been explored for such applications.
Specifically, a family of pyrazolo[1,5-a]pyrimidines has been identified as having strategic potential for optical applications. These compounds exhibit tunable photophysical properties, with some derivatives showing high quantum yields. The absorption and emission characteristics can be modulated by introducing different substituents on the fused ring system. For example, electron-donating groups at position 7 of the pyrazolo[1,5-a]pyrimidine ring have been shown to enhance both absorption and emission.
The photostability of these fluorescent pyrazolopyrimidines has been investigated and found to be comparable to commercially available probes like coumarin-153 and rhodamine 6G. This stability, coupled with their tunable fluorescence, makes them promising candidates for use as fluorescent probes in biological systems. Their ability to emit fluorescence even in polar solvents like ethanol-water mixtures is a notable property for biological applications, such as monitoring macromolecular dynamics or labeling pharmacological targets. While these studies have been conducted on the pyrazolo[1,5-a]pyrimidine isomer, they suggest that the broader class of pyrazolopyrimidines, including the this compound scaffold, may also possess interesting photophysical properties worthy of investigation for bioimaging applications.
Investigation of Prodrug Strategies and Bioreversible Derivatives (non-clinical context)
A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low aqueous solubility. Prodrug strategies offer a viable approach to address these limitations. For the pyrazolopyrimidine class of compounds, which often exhibit suboptimal aqueous solubility, prodrug approaches have been explored in a non-clinical context.
Research on pyrazolo[3,4-d]pyrimidine derivatives has demonstrated the successful application of a prodrug strategy to enhance aqueous solubility. By developing highly water-soluble prodrugs of parent pyrazolo[3,4-d]pyrimidine compounds, researchers have been able to improve their suitability for in vitro assays and potentially enhance their in vivo bioavailability.
One such strategy involves the synthesis of carbamate (B1207046) prodrugs. In vitro studies have confirmed a significant improvement in aqueous solubility for these prodrugs compared to their parent compounds. For example, one prodrug showed an increase in solubility from less than 0.01 µg/mL to 6 µg/mL. These prodrugs are designed to be stable in plasma and undergo hydrolysis to release the active parent drug.
The development of a versatile, one-pot, two-step synthesis method for these prodrugs makes this approach applicable to a wide range of pyrazolo[3,4-d]pyrimidine derivatives. This strategy has been shown to not only improve the physicochemical properties but also to have a positive impact on the biological efficacy of the parent compounds in in vitro models. While these studies have focused on the pyrazolo[3,4-d]pyrimidine isomer, the principles of this prodrug approach could potentially be applied to other pyrazolopyrimidine scaffolds, including this compound, to improve their drug-like properties.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine Derivatives
Impact of Substituent Effects on Reactivity and Electronic Properties
The electronic nature and reactivity of the pyrazolopyrimidine core are highly sensitive to the types of substituents attached. Computational studies on related nitroimidazole derivatives show that electron-withdrawing groups can increase properties like ionization potential and electrophilicity while decreasing the basicity of nitrogen atoms within the rings. rsc.org Conversely, electron-donating groups would be expected to have the opposite effect.
In the context of a pyrazolo-pyrrolo-pyrimidine system, substituents would modulate the electron density across the fused rings, influencing its susceptibility to metabolic reactions and its ability to form key interactions with biological targets. For instance, studies on pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, a related fused system, have shown that the photophysical properties, such as absorption and emission wavelengths, are directly influenced by the nature of substituents at specific positions. researchgate.net This highlights how structural modifications directly impact the electronic behavior of the heterocyclic core. researchgate.net
Rational Design and Synthesis of Focused Libraries for SAR Exploration
The rational design of compound libraries is a key strategy for systematically exploring the SAR of a new scaffold. This process often begins with a "hit" compound identified through screening. For pyrazolopyrimidine derivatives, which are known kinase inhibitors, design strategies often involve molecular hybridization or scaffold hopping. mdpi.com For example, a library could be designed by combining the pyrazolo[4,3-e]pyrrolo[1,2-c]pyrimidine core with pharmacophoric elements from known inhibitors of a specific target. mdpi.com
The synthesis of these focused libraries involves versatile chemical pathways that allow for the introduction of diverse substituents at various positions on the heterocyclic core. Research on pyrazolo[3,4-d]pyrimidines demonstrates that a key intermediate can be modified in multiple ways to produce a range of analogues. acs.orgmdpi.com For instance, starting from a common chlorinated pyrazolopyrimidine precursor, various amine or aryl moieties can be introduced to explore different pockets of a target's binding site. acs.orgekb.eg This systematic approach allows chemists to build a library of compounds where each molecule provides a piece of the SAR puzzle. ekb.eg
Table 1: Illustrative Synthetic Strategy for Library Generation (Based on Pyrazolo[3,4-d]pyrimidine Chemistry)
| Step | Precursor | Reagent | Product | Purpose of Diversification |
| 1 | 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Aniline | 4-chloro-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine | Introduce a core amine linker. |
| 2 | Product from Step 1 | Various Amines (e.g., ethylamine, cyclohexylamine) | Final N4,N6-disubstituted derivatives | Explore impact of hydrophobic/aliphatic groups at N6. |
| 3 | Product from Step 1 | Hydrazine (B178648) Hydrate | 4-hydrazinyl intermediate | Create a reactive handle for further elaboration. |
| 4 | Product from Step 3 | Aromatic Aldehydes | Final derivatives with hydrazone linkage | Introduce diverse aromatic groups via a flexible linker. |
This table is a generalized representation of synthetic strategies reported for related pyrazolopyrimidine scaffolds to illustrate how a focused library could be generated.
Elucidation of Pharmacophoric Features for Biological Interactions (in vitro)
A pharmacophore model is an essential tool that defines the key structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. For pyrazolopyrimidine derivatives, which often target the ATP-binding site of kinases, the pyrazolopyrimidine core itself frequently acts as a hinge-binding motif, mimicking the adenine (B156593) base of ATP. nih.govrsc.org
SAR studies on related 4-(phenylamino)pyrazolo[3,4-d]pyrimidines identified critical pharmacophoric elements for potent inhibition of the EGF-R tyrosine kinase. nih.gov These studies revealed that:
The pyrazolopyrimidine acts as a scaffold for hinge binding. nih.gov
The 4-anilino group is crucial, with specific substitutions on the phenyl ring modulating potency. nih.gov
Additional hydrophobic groups can be introduced to occupy other regions of the ATP binding site, further enhancing activity. ekb.egnih.gov
By identifying these features, researchers can design new molecules with a higher probability of being active. For the 1H-pyrazolo[4,3-e]pyrrolo[1,2-c]pyrimidine core, a similar process would involve synthesizing derivatives with substitutions at different positions on the pyrrole (B145914), pyrazole (B372694), and pyrimidine (B1678525) rings to map out the essential interactions for a given target.
Correlation of Structural Modifications with Spectroscopic Signatures
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the structure of newly synthesized compounds and can reveal subtle electronic effects of substituents.
NMR Spectroscopy: The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment. In a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the dearomatization of the pyrimidine ring resulted in distinct changes in the NMR spectrum, such as the disappearance of aromatic proton signals and the appearance of new signals for protons on the saturated ring system. nih.gov The coupling constants between adjacent protons can also provide valuable information about the conformation and stereochemistry of the molecule. nih.gov
IR Spectroscopy: IR spectra can confirm the presence or absence of key functional groups. For example, in the synthesis of pyranodipyrimidine derivatives, the disappearance of a nitrile (C≡N) stretching band and the appearance of new amine (N-H) and carbonyl (C=O) bands in the IR spectrum provided clear evidence of the intended chemical transformation. nih.gov For this compound derivatives, one would expect to see characteristic N-H stretching frequencies from the pyrazole and pyrrole rings, and these would shift based on substitution and hydrogen bonding.
Studies on pyrazolone (B3327878) derivatives have shown that theoretical DFT calculations can accurately predict vibrational frequencies, which, when compared with experimental spectra, provide a powerful tool for structural elucidation. researchgate.net
Development of Predictive Models for Biological Activity (in vitro)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.gov These models are powerful predictive tools in drug design, allowing researchers to estimate the activity of virtual compounds before undertaking their synthesis.
The development of a QSAR model involves several steps:
Data Set Assembly: A series of compounds with experimentally determined biological activity (e.g., IC₅₀ values) is collected.
Descriptor Calculation: Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, and lipophilic properties), are calculated for each compound.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build an equation linking the descriptors to the biological activity. nih.gov
Validation: The model's predictive power is rigorously tested.
A QSAR study on pyrimidine derivatives targeting the VEGFR-2 receptor found that models built with ANN could achieve a high correlation (R² = 0.998), indicating a strong relationship between the chosen descriptors and biological activity. nih.gov Similarly, for a series of pyrimido-isoquinolin-quinone derivatives, 3D-QSAR models (CoMFA/CoMSIA) were developed that identified the importance of steric, electrostatic, and hydrogen bond acceptor fields for antibacterial activity. nih.gov Such models could guide the design of novel this compound derivatives by predicting which substitutions are most likely to enhance their desired biological effect. nih.gov
Emerging Applications and Future Perspectives of 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine
Potential in Advanced Materials Science (e.g., Organic Semiconductors, Optoelectronic Devices)
No information is currently available regarding the potential of 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine in advanced materials science.
Role in Analytical Chemistry as Probes or Reagents
There is no published data on the role of this compound in analytical chemistry.
Catalytic Applications of Metal Complexes with this compound Ligands
The catalytic applications of metal complexes featuring this compound as a ligand have not been reported in the available literature.
Utility as Scaffolds for Chemical Biology Tool Development
There is no information regarding the use of this compound as a scaffold for the development of chemical biology tools.
Integration into Supramolecular Architectures
The integration of this compound into supramolecular architectures has not been described in the current scientific literature.
Conclusion and Outlook for 1h Pyrazolo 4,3 E Pyrrolo 1,2 C Pyrimidine Research
Summary of Key Synthetic Advancements and Methodological Innovations
While specific synthetic routes to 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine are not yet established in the literature, a wealth of innovative methodologies for constructing related pyrazolopyrimidine and pyrrolopyrimidine cores provides a strong foundation for future work. The synthesis of pyrazolo[3,4-d]pyrimidines, which are structural isomers of the pyrazolo[4,3-e]pyrimidine core, often begins with a pre-formed pyrazole (B372694) ring. researchgate.net For instance, methods include the reaction of 5-aminopyrazole derivatives with reagents that build the pyrimidine (B1678525) ring, such as the Vilsmeier-Haack reagent followed by treatment with ammonium (B1175870) carbonate. mdpi.comresearchgate.net Other established routes involve the fusion of urea (B33335) to a pyrazole precursor, followed by functionalization via chlorination with agents like POCl₃ and subsequent nucleophilic substitution. nih.gov
For the pyrrolo[1,2-c]pyrimidine (B3350400) portion of the target scaffold, key innovations include 1,3-dipolar cycloaddition reactions of pyrimidinium N-ylides, which are generated in situ. researchgate.net The regioselectivity of such reactions can be influenced by steric factors on the precursor molecules. researchgate.net Furthermore, domino reactions that combine C-N coupling and hydroamination steps have proven effective for creating fused pyrrolopyrimidine systems. beilstein-journals.org Modern techniques such as microwave-assisted synthesis and flow chemistry have been successfully applied to the synthesis of related heterocycles, offering benefits like reduced reaction times and improved yields, which could be instrumental in developing pathways to the target molecule. researchgate.netnih.gov
Major Findings from Structural and Computational Studies
Structural confirmation and the prediction of molecular properties are cornerstones of heterocyclic chemistry, with computational studies playing an increasingly vital role. For various pyrazolopyrimidine derivatives, Density Functional Theory (DFT) has been extensively used to calculate key parameters like HOMO-LUMO energy gaps, dipole moments, and molecular electrostatic potentials (MEP), providing insight into molecular reactivity and intermolecular interactions. researchgate.net These theoretical calculations are often complemented by experimental data. For example, advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), have been critical in unequivocally identifying and differentiating between regioisomers formed during alkylation reactions of pyrazolo[4,3-d]pyrimidines. nih.gov
Molecular docking simulations have become an indispensable tool for rational drug design involving pyrazolopyrimidine scaffolds. researchgate.netnih.gov These studies provide detailed visualizations of how ligands bind within the active sites of biological targets, such as the ATP-binding pocket of various kinases or the ligand-binding domains of G-protein coupled receptors. nih.govnih.gov For instance, docking studies have confirmed that pyrazolo[3,4-d]pyrimidine derivatives can fit into the CDK2 active site, forming essential hydrogen bonds with key residues like Leu83. nih.gov Such computational models are crucial for understanding structure-activity relationships (SAR) and guiding the design of new derivatives with enhanced potency and selectivity.
Promising Avenues in Mechanistic Biological Exploration
The pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of adenine (B156593), which allows it to function as a competitive inhibitor at the ATP-binding sites of many enzymes, particularly protein kinases. researchgate.netrsc.org Derivatives of the isomeric pyrazolo[3,4-d]pyrimidine system have been extensively investigated as potent inhibitors of a wide range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDK2), Epidermal Growth Factor Receptor (EGFR), and Hematopoietic Progenitor Kinase 1 (HPK1). nih.govnih.govnih.gov
Beyond kinase inhibition, related scaffolds have shown diverse biological activities. Pyrazolo[4,3-d]pyrimidine derivatives have been identified as a new class of microtubule targeting agents that bind to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis. nih.gov Furthermore, pyrazolo[4,3-e] researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-c]pyrimidines have been developed as highly potent and selective antagonists for adenosine (B11128) receptors, particularly the A₃ and A₂A subtypes, which are targets for inflammatory conditions and neurodegenerative disorders. nih.govnih.gov Given this precedent, the this compound scaffold represents a promising starting point for exploration against these validated biological targets.
Interactive Table: Biological Targets of Related Pyrazolopyrimidine Scaffolds
| Scaffold | Biological Target(s) | Therapeutic Area |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | CDK1, CDK2, EGFR, VEGFR2, HPK1 | Oncology |
| Pyrazolo[4,3-d]pyrimidine | Tubulin (Colchicine Site) | Oncology |
| Pyrazolo[4,3-e] researchgate.netsemanticscholar.orgnih.govtriazolo[1,5-c]pyrimidine | A₂A and A₃ Adenosine Receptors | Inflammation, Neurodegeneration |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | Tropomyosin Receptor Kinase (Trk) | Oncology |
Remaining Challenges and Open Questions in the Field
The most immediate and significant challenge for the study of this compound is the absence of established synthetic routes. The fusion of three distinct heterocyclic rings presents considerable challenges in controlling regioselectivity. Based on studies of related systems, the formation of undesired isomers is a likely obstacle that will require careful optimization of reaction conditions and potentially the use of sophisticated protecting group strategies. nih.govnih.gov
Once synthesis is achieved, a number of fundamental questions will need to be addressed:
What are the intrinsic electronic and photophysical properties of this novel tricyclic system?
How does the fusion of the pyrrole (B145914) ring to the pyrazolo[4,3-e]pyrimidine core alter its chemical reactivity and stability compared to its bicyclic counterparts?
What is the three-dimensional structure and preferred conformation of the molecule?
Which biological targets will it interact with, and can high selectivity for a single target be achieved to minimize off-target effects?
What are the preliminary pharmacokinetic properties (e.g., solubility, metabolic stability) of this scaffold?
Future Research Trajectories and Interdisciplinary Opportunities
The path forward for this compound research is clear and offers numerous opportunities for interdisciplinary collaboration. The initial focus must be on the development of efficient and regioselective synthetic methodologies. This will require the expertise of synthetic organic chemists and may benefit from high-throughput screening of reaction conditions.
Following the establishment of synthetic access, a synergistic approach involving computational chemists, pharmacologists, and chemical biologists will be essential. researchgate.net Computational studies can predict potential biological targets and guide the design of a focused library of derivatives for synthesis. These compounds can then be screened against various targets, such as kinase panels and receptor binding assays, to identify initial hits. Promising compounds can then be used as chemical probes to investigate cellular signaling pathways. researchgate.net
Furthermore, based on the demonstrated fluorescence of some pyrazolo[1,5-a]pyrimidine systems, there is an opportunity to explore the this compound scaffold in materials science. rsc.org Collaboration with materials scientists could uncover potential applications in organic electronics, such as in the development of novel organic light-emitting diodes (OLEDs) or fluorescent sensors. This dual potential in both medicine and materials makes the scaffold a particularly exciting new frontier for heterocyclic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
